molecular formula C24H21ClN4O4 B2715272 ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 442893-76-7

ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2715272
CAS No.: 442893-76-7
M. Wt: 464.91
InChI Key: WMVCJGCVYFAWLV-MEFGMAGPSA-N
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Description

(Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of dipyridopyrimidines. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, an imino group, and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chlorobenzoyl chloride and ethyl 2-amino-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate. These intermediates undergo condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane, catalysts such as triethylamine, and temperature control to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with diverse properties .

Biology

Biologically, this compound has shown promise in preliminary studies as a potential inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug discovery and development .

Medicine

In medicine, research is focused on the compound’s potential therapeutic applications. It is being explored for its anticancer properties, as well as its potential to treat other diseases through its interaction with specific molecular targets .

Industry

Industrially, the compound’s unique chemical properties make it useful in the development of new materials and chemical processes. Its stability and reactivity are advantageous in various industrial applications, including the production of pharmaceuticals and specialty chemicals .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the modulation of signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .

Biological Activity

Ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate triazine chemistry with functional groups that enhance its biological activity. The incorporation of a 4-chlorobenzoyl moiety is significant for its potential interaction with biological targets.

Antitumor Activity

Triazene compounds have been extensively studied for their antitumor properties. Research indicates that derivatives of triazene can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to ethyl 6-(4-chlorobenzoyl)imino have shown IC50 values in the low micromolar range against human colon adenocarcinoma HT-29 cells, indicating strong antiproliferative effects .

Table 1: Antitumor Activity of Triazene Derivatives

Compound NameCell Line TestedIC50 (µg/mL)
Ethyl Triazene AHT-295.59
Ethyl Triazene BDAUDI4.91
Ethyl 6-(4-chlorobenzoyl)iminoMCF7TBD

Antimicrobial Activity

The antimicrobial potential of triazene compounds has been documented with notable efficacy against both gram-positive and gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) as low as 0.02 mg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . The compound's structural features enable it to penetrate bacterial membranes effectively.

Table 2: Antimicrobial Efficacy of Triazene Compounds

Compound NameBacteria TestedMIC (µg/mL)
Ethyl Triazene CE. coli0.28
Ethyl Triazene DPseudomonas aeruginosaTBD
Ethyl 6-(4-chlorobenzoyl)iminoMRSA0.02

The mechanism by which triazene derivatives exert their biological effects often involves DNA alkylation and the formation of reactive intermediates that disrupt cellular processes. This action leads to apoptosis in cancer cells and inhibits bacterial growth through similar pathways.

Case Studies

  • Antitumor Study : A study conducted on various triazene derivatives showed that compounds with similar structures to ethyl 6-(4-chlorobenzoyl)imino exhibited strong antitumor activity against multiple cancer cell lines including MCF7 and HepG2 .
  • Antimicrobial Study : Research evaluating the antimicrobial properties of diaryltriazene derivatives demonstrated their effectiveness against resistant strains of bacteria. These findings suggest that such compounds could be developed into new antibiotics .

Properties

IUPAC Name

ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4/c1-3-12-29-20-17(23(31)28-13-6-5-7-19(28)26-20)14-18(24(32)33-4-2)21(29)27-22(30)15-8-10-16(25)11-9-15/h5-11,13-14H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVCJGCVYFAWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)Cl)C(=O)OCC)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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